molecular formula C5H8OS B14703399 1-Methoxy-1-(methylsulfanyl)propadiene CAS No. 22082-42-4

1-Methoxy-1-(methylsulfanyl)propadiene

Cat. No.: B14703399
CAS No.: 22082-42-4
M. Wt: 116.18 g/mol
InChI Key: BCLXZEXBWGTMSR-UHFFFAOYSA-N
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Description

1-Methoxy-1-(methylsulfanyl)propadiene (C₅H₈OS) is an allene derivative featuring a methoxy (–OCH₃) and a methylsulfanyl (–SCH₃) group bonded to adjacent carbons. Allenes with heteroatom substituents are known for their unique reactivity, such as participation in cycloadditions, nucleophilic additions, and serving as intermediates in organic synthesis.

Properties

CAS No.

22082-42-4

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c1-4-5(6-2)7-3/h1H2,2-3H3

InChI Key

BCLXZEXBWGTMSR-UHFFFAOYSA-N

Canonical SMILES

COC(=C=C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1-(methylsulfanyl)propadiene can be synthesized through several methods. One common approach involves the reaction of methoxyallene with dimethyl disulfide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. This may include optimized reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1-(methylsulfanyl)propadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often requiring a catalyst or specific solvent conditions.

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Methoxy-1-(methylsulfanyl)propadiene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-1-(methylsulfanyl)propadiene exerts its effects involves its ability to participate in various chemical reactions. The methoxy and methylsulfanyl groups can interact with different molecular targets, facilitating reactions such as cycloadditions and substitutions. The exact pathways depend on the specific reaction conditions and the nature of the reactants involved.

Comparison with Similar Compounds

1-Methoxy-1-(Trimethylsiloxy)-2-Methylprop-1-ene (MTS)

Structure and Role: MTS (C₈H₁₈O₂Si) is a key initiator in Group Transfer Polymerization (GTP), featuring a trimethylsiloxy (–OSi(CH₃)₃) group instead of methylsulfanyl. Reactivity: MTS operates at 80°C, enabling water-cooled reflux systems. Its mechanism involves a dissociative anionic process, where the siloxy group acts as a leaving group during chain propagation. Applications: MTS is used industrially by DuPont for synthesizing acrylic block polymers in inks. The target compound’s applications remain speculative but could involve niche roles in sulfur-containing polymer systems .

Propargylic Sulfides (e.g., 2-Methoxy-4-methyl-1-[1-(Phenylsulfonyl)propan-2-yl]benzene)

Structure and Synthesis : Propargylic sulfides like the compound in (C₁₇H₂₀O₃S) feature sulfur in a sulfonyl (–SO₂–) configuration. These are precursors to indene derivatives via cyclization.
Reactivity Comparison : The methylsulfanyl group in 1-methoxy-1-(methylsulfanyl)propadiene is less electron-withdrawing than sulfonyl groups, which may reduce its propensity for cyclization but enhance nucleophilic attack at the allene moiety. Sulfur’s lone pairs in the methylsulfanyl group could also stabilize transition states in addition reactions .

Parent Propadiene (UN 1060)

Stability and Handling : Propadiene (C₃H₄) is highly unstable and requires stabilization for transport. Substitution with methoxy and methylsulfanyl groups likely increases steric and electronic stabilization, reducing explosion risks compared to the parent compound. This could expand its utility in synthetic protocols requiring safer handling .

Data Table: Key Properties and Comparisons

Compound Name Molecular Formula Substituents Key Applications/Reactivity Stability/Reactivity Notes
This compound C₅H₈OS –OCH₃, –SCH₃ Potential polymerization initiator, synthon Moderate stability; sulfur-enhanced reactivity
MTS (from GTP) C₈H₁₈O₂Si –OCH₃, –OSi(CH₃)₃ Acrylic block polymer synthesis High thermal stability (80°C operation)
Propargylic Sulfide () C₁₇H₂₀O₃S –SO₂C₆H₅, –OCH₃ Indene precursor via cyclization Sulfonyl group aids cyclization
Propadiene (UN 1060) C₃H₄ None Industrial feedstock (stabilized) Highly reactive; requires stabilization

Research Findings and Mechanistic Insights

  • The methylsulfanyl group’s polarizable sulfur atom may facilitate radical or nucleophilic pathways, distinct from the siloxy group in MTS .
  • Thermal Stability : Unlike MTS, which functions at 80°C, the target compound’s stability at elevated temperatures is untested. The absence of a siloxy group might necessitate lower reaction temperatures to prevent decomposition.
  • Synthetic Utility : Propargylic sulfides () demonstrate the importance of sulfur in directing cyclization reactions. The target compound’s methylsulfanyl group could similarly influence regioselectivity in heterocycle formation, though experimental validation is needed .

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